An In-Depth Technical Guide to the Spectral Data of 1-Cyclohexylethanol for Structural Elucidation
An In-Depth Technical Guide to the Spectral Data of 1-Cyclohexylethanol for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-Cyclohexylethanol, a crucial secondary alcohol in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is pivotal for the structural elucidation and characterization of this compound.
Spectroscopic Data Summary
The structural integrity of 1-Cyclohexylethanol can be unequivocally confirmed through the combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data. The quantitative spectral data are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectral Data of 1-Cyclohexylethanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.55 | m | 1H | H-1 (methine) | |
| 1.8 - 0.9 | m | 11H | Cyclohexyl protons | |
| 1.15 | d | 3H | 6.2 | Methyl protons (H-2) |
| 1.5 | s | 1H | Hydroxyl proton |
Solvent: CDCl₃, Instrument: 90 MHz Spectrometer
Table 2: ¹³C NMR Spectral Data of 1-Cyclohexylethanol
| Chemical Shift (δ) ppm | Assignment |
| 73.1 | C-1 (CH-OH) |
| 45.4 | C-1' (cyclohexyl) |
| 28.7 | Cyclohexyl |
| 26.6 | Cyclohexyl |
| 26.3 | Cyclohexyl |
| 26.2 | Cyclohexyl |
| 20.1 | C-2 (CH₃) |
Solvent: CDCl₃, Instrument: 22.5 MHz Spectrometer
Table 3: IR Spectral Data of 1-Cyclohexylethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3369 | Strong, Broad | O-H stretch |
| 2924 | Strong | C-H stretch (cyclohexyl) |
| 2853 | Strong | C-H stretch (cyclohexyl) |
| 1449 | Medium | C-H bend |
| 1082 | Strong | C-O stretch |
Technique: Liquid Film
Table 4: Mass Spectrometry Data of 1-Cyclohexylethanol
| m/z | Relative Intensity (%) | Assignment |
| 128 | 5 | [M]⁺ (Molecular Ion) |
| 110 | 25 | [M - H₂O]⁺ |
| 83 | 100 | [C₆H₁₁]⁺ |
| 67 | 40 | [C₅H₇]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 45 | 40 | [C₂H₅O]⁺ |
Technique: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data presented above are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 90 MHz and 22.5 MHz spectrometer, respectively.
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Sample Preparation: Approximately 10-20 mg of 1-Cyclohexylethanol was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was filtered into a 5 mm NMR tube.
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¹H NMR Acquisition: The instrument was tuned and shimmed to optimize magnetic field homogeneity. A standard single-pulse experiment was performed with a pulse angle of 30 degrees and a relaxation delay of 1 second. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse program. A sufficient number of scans were accumulated to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.
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Data Processing: The raw free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal.
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier Transform Infrared spectrometer.
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Sample Preparation: A drop of neat 1-Cyclohexylethanol was placed between two sodium chloride (NaCl) plates to create a thin liquid film.
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Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.
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Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
The electron ionization mass spectrum was obtained using a mass spectrometer, likely coupled with a gas chromatograph (GC-MS).[1]
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Sample Introduction: A dilute solution of 1-Cyclohexylethanol in a volatile solvent was injected into the gas chromatograph, where it was vaporized and separated from the solvent.
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Ionization: The vaporized sample molecules entered the ion source, where they were bombarded with a beam of electrons (typically at 70 eV). This caused the molecules to ionize and fragment.
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Mass Analysis: The resulting positively charged ions were accelerated into a mass analyzer (e.g., a quadrupole), which separated them based on their mass-to-charge ratio (m/z).
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Detection: A detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.
Structural Elucidation Workflow
The process of elucidating the structure of an unknown compound using spectral data follows a logical progression. The following diagram illustrates this workflow as it applies to 1-Cyclohexylethanol.
